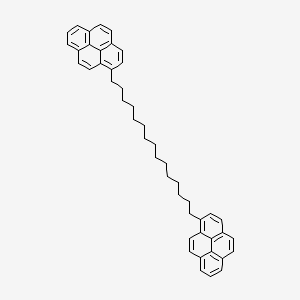
1,1'-(Pentadecane-1,15-diyl)dipyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Pentadecane-1,15-diyl)dipyrene is a chemical compound characterized by the presence of two pyrene units connected by a pentadecane chain. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1,1’-(Pentadecane-1,15-diyl)dipyrene typically involves the reaction of pyrene with a pentadecane chain precursor. The synthetic route may include:
Analyse Chemischer Reaktionen
1,1’-(Pentadecane-1,15-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized pyrene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, potentially altering the pyrene units or the pentadecane chain.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Pentadecane-1,15-diyl)dipyrene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Medicine: Investigated for its potential use in drug delivery systems, where its structure may facilitate the transport of therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which 1,1’-(Pentadecane-1,15-diyl)dipyrene exerts its effects is primarily related to its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful in imaging and sensing applications. The molecular targets and pathways involved in its action are largely dependent on its interaction with other molecules and materials in its environment .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Pentadecane-1,15-diyl)dipyrene can be compared with other similar compounds, such as:
1,1’-(1,12-Dodecanediyl)dipyrene: Similar structure but with a shorter dodecane chain, affecting its physical and chemical properties.
9,10-di(pyren-1-yl)anthracene: Contains anthracene units instead of a pentadecane chain, used in OLEDs for its deep-blue emission properties.
The uniqueness of 1,1’-(Pentadecane-1,15-diyl)dipyrene lies in its specific chain length and the resulting properties, making it suitable for specialized applications in fluorescence-based technologies.
Eigenschaften
CAS-Nummer |
61549-36-8 |
|---|---|
Molekularformel |
C47H48 |
Molekulargewicht |
612.9 g/mol |
IUPAC-Name |
1-(15-pyren-1-ylpentadecyl)pyrene |
InChI |
InChI=1S/C47H48/c1(2-4-6-8-10-12-16-34-22-24-40-28-26-36-18-14-20-38-30-32-42(34)46(40)44(36)38)3-5-7-9-11-13-17-35-23-25-41-29-27-37-19-15-21-39-31-33-43(35)47(41)45(37)39/h14-15,18-33H,1-13,16-17H2 |
InChI-Schlüssel |
RAPZHJOZUJNAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



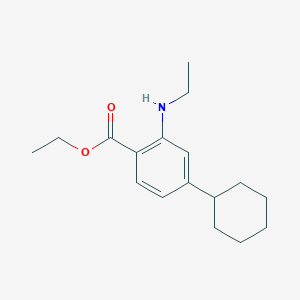

![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)

![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)
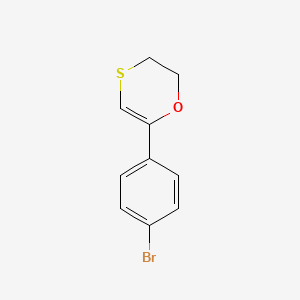

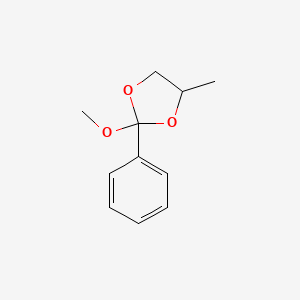
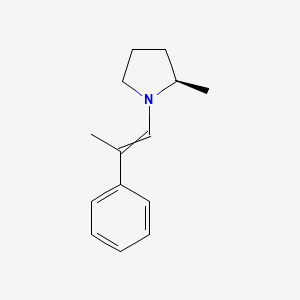
![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
